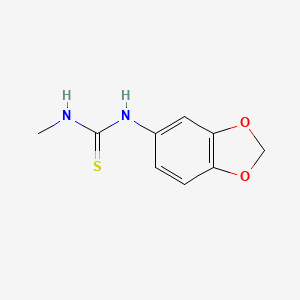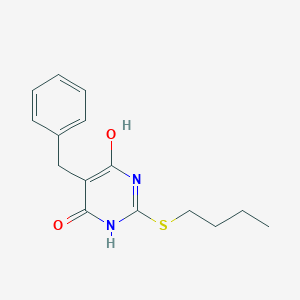![molecular formula C14H18N2O B5163452 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPI is a heterocyclic organic compound that contains an imidazole ring and a phenoxypropyl group.
作用机制
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the inflammatory response. By inhibiting PDE4, 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis and colitis. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has many advantages for use in lab experiments. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of PDE4 in various biological processes. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is also relatively easy to synthesize and purify. However, 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has some limitations for use in lab experiments. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is not very soluble in water, which can make it difficult to work with in aqueous solutions. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole also has some toxicity concerns, which must be taken into account when designing experiments.
未来方向
There are many potential future directions for 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole research. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has shown promise as a potential treatment for inflammatory diseases, cancer, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole and its potential applications in these fields. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole could also be studied for its potential applications in other areas, such as cardiovascular disease and infectious diseases. The development of new 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole derivatives with improved solubility and toxicity profiles could also be an area of future research.
合成方法
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole can be synthesized by the reaction of 2,4-dimethylphenol with 3-chloropropylamine hydrochloride in the presence of potassium carbonate. The resulting product is then reacted with imidazole in the presence of triethylamine to form 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole. The synthesis of 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been optimized to obtain high yield and purity.
科学研究应用
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in various fields of scientific research. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-4-5-14(13(2)10-12)17-9-3-7-16-8-6-15-11-16/h4-6,8,10-11H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMFFPDYKWHVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)
![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)